Spiro[13.14]octacosan-15-ol
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Overview
Description
Spiro[13.14]octacosan-15-ol is a spirocyclic compound characterized by its unique structure where two rings share a single common atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of spirocyclic compounds, including Spiro[13.14]octacosan-15-ol, often involves several common methods of ring closure. These methods include alkylation, cycloaddition, and cyclization reactions . For instance, the Friedel–Crafts alkylation and various cycloaddition reactions such as 1,3-dipolar cycloaddition, [2+1] cycloaddition, and Diels–Alder cycloaddition are frequently employed .
Industrial Production Methods: Industrial production of spirocyclic compounds typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods for this compound would depend on the desired scale and application, but generally follow the principles of green chemistry to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions: Spiro[13.14]octacosan-15-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the spirocyclic structure .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction reactions, and nucleophiles for substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield spirocyclic ketones or carboxylic acids, while reduction reactions could produce spirocyclic alcohols .
Scientific Research Applications
Spiro[13.14]octacosan-15-ol has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, spirocyclic compounds are studied for their potential therapeutic properties, including anti-cancer, antibacterial, and antifungal activities . Additionally, these compounds are explored for their use in materials science, particularly in the development of optoelectronic materials and photovoltaic devices .
Mechanism of Action
The mechanism of action of Spiro[13.14]octacosan-15-ol involves its interaction with specific molecular targets and pathways. For instance, spirocyclic compounds can act as enzyme inhibitors or receptor modulators, affecting various biochemical pathways . The exact mechanism would depend on the specific application and the biological system in which the compound is used .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Spiro[13.14]octacosan-15-ol include other spirocyclic compounds such as spiro[5.5]undecane and spiropentadiene . These compounds share the characteristic spirocyclic structure but differ in the size and composition of the rings.
Uniqueness: What sets this compound apart is its specific ring size and the presence of functional groups that confer unique chemical properties. This makes it particularly valuable in certain synthetic and research applications where other spirocyclic compounds may not be as effective .
Properties
CAS No. |
88011-91-0 |
---|---|
Molecular Formula |
C28H54O |
Molecular Weight |
406.7 g/mol |
IUPAC Name |
spiro[13.14]octacosan-28-ol |
InChI |
InChI=1S/C28H54O/c29-27-23-19-15-11-7-3-1-4-8-12-16-20-24-28(27)25-21-17-13-9-5-2-6-10-14-18-22-26-28/h27,29H,1-26H2 |
InChI Key |
GYMMABUQMPISBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCCC(C2(CCCCCC1)CCCCCCCCCCCCC2)O |
Origin of Product |
United States |
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